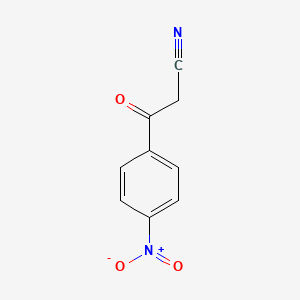

3-(4-Nitrophenyl)-3-oxopropanenitrile

Overview

Description

Nitrophenyl compounds are a class of organic molecules that contain a nitro group (-NO2) attached to a phenyl group. They are used in the synthesis of various chemicals and can exhibit different properties based on their structure .

Chemical Reactions Analysis

Nitrophenyl compounds can undergo various chemical reactions, including reduction reactions. For instance, 4-nitrophenol can be reduced to 4-aminophenol . The specific reactions that “3-(4-Nitrophenyl)-3-oxopropanenitrile” undergoes are not documented in the sources I have access to.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity . These properties for “this compound” are not available in the literature I have access to.Scientific Research Applications

Bonding in Amorphous Carbon Nitride

Research on carbon nitride, aiming for a crystalline super-hard phase, resulted in an amorphous phase with significant implications for bonding interpretations and material properties. Studies suggest a predominance of double or sp2 CN bonds in high-nitrogen content films, highlighting the importance of accurate bonding characterization in developing future materials (Rodil & Muhl, 2004).

Azo Polymers for Optical Storage

The synthesis and study of azo polymers for reversible optical storage showed that cooperative motion between azo and side groups in amorphous polymers could significantly enhance photoinduced birefringence. This research opens new pathways for the development of high-performance materials for optical data storage and photonic applications (Meng et al., 1996).

Reaction of Arylmalononitriles with Nitric Acid

The study of arylmalononitriles' reaction with nitric acid revealed the formation of unique products, challenging the common understanding of dicyanomethyl group's directing properties. This research provides valuable insights into the reactivity and potential synthetic applications of nitrile-containing compounds (Suzuki et al., 1988).

Synthesis of Oxazoles

The synthesis of 2,4,5-trisubstituted oxazoles through a reaction mediated by tin(IV) chloride explores new methods in organic synthesis, emphasizing the versatility of nitrile-containing compounds in synthesizing heterocyclic structures (Selvi & Srinivasan, 2014).

Optical Properties of (Oxy)Nitride Materials

(Oxy)nitrides exhibit unique optical properties due to their structural diversity, making them suitable for various industrial applications. This comprehensive review highlights (oxy)nitrides' potential in photovoltaic, photocatalytic, and optoelectronic applications, indicating the relevance of nitride and related compounds in advancing material sciences (Xie & Hintzen, 2013).

Mechanism of Action

Target of Action

Many compounds with a nitrophenyl group are known to interact with various enzymes and receptors in the body. For example, some indole derivatives, which contain a benzopyrrole nucleus similar to the phenyl group in your compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

The mode of action of a compound depends on its chemical structure and the target it interacts with. For instance, some compounds with a nitrophenyl group can undergo redox reactions, which could potentially influence their interaction with targets .

Biochemical Pathways

The biochemical pathways affected by a compound depend on its specific targets. Some indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. For instance, the anticoagulant acenocoumarol, which contains a nitrophenyl group, was found to be rapidly absorbed from the gastrointestinal tract, with a plasma elimination half-life of around 8 hours .

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For example, some compounds with a nitrophenyl group have been found to cause growth retardation and stress in certain organisms .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of a compound. For instance, the Heck reaction, which is used to build biologically relevant scaffolds and has been implemented in the production of active pharmaceutical ingredients, is influenced by factors such as catalyst loading, equivalents of alkene, base and tetraalkylammonium salt, composition, and amount of solvent .

Biochemical Analysis

Biochemical Properties

3-(4-Nitrophenyl)-3-oxopropanenitrile plays a significant role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the nitrophenyl group can participate in redox reactions, while the ketone and nitrile groups can form covalent bonds with nucleophilic residues in proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors or epigenetic modifiers, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the nitrile group can form covalent bonds with active site residues of enzymes, leading to irreversible inhibition. Additionally, this compound can modulate gene expression by interacting with transcription factors or chromatin-modifying enzymes, thereby influencing cellular processes at the genetic level .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are important considerations for its use in research. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Over time, the effects of this compound on cellular function can change, with potential long-term effects observed in both in vitro and in vivo studies. For instance, prolonged exposure to the compound can lead to cumulative changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, this compound can induce toxic or adverse effects, such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular function and overall health of the animal .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized through pathways involving reduction, oxidation, and conjugation reactions. Enzymes such as cytochrome P450 oxidases and reductases play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can further interact with cellular components. These metabolic pathways can influence the compound’s bioavailability and overall impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with cellular components. Targeting signals or post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes. For example, the compound may localize to the mitochondria and influence mitochondrial function, or it may interact with nuclear proteins to modulate gene expression .

Properties

IUPAC Name |

3-(4-nitrophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c10-6-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYPCBNFJFSXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343678 | |

| Record name | 3-(4-Nitrophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3383-43-5 | |

| Record name | 3-(4-Nitrophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrobenzoylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.